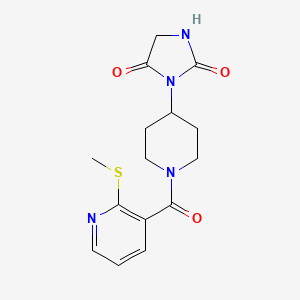

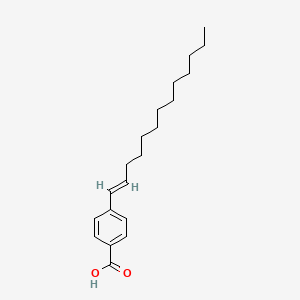

3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

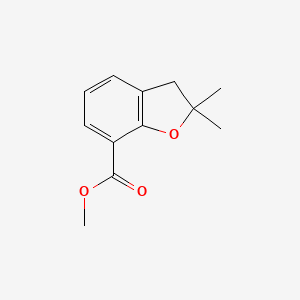

3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione, also known as MTIP, is a small molecule that has been extensively studied for its potential therapeutic applications. MTIP is a potent and selective antagonist of the M4 muscarinic acetylcholine receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. MTIP has been shown to modulate a variety of physiological and behavioral processes, including cognition, mood, and motor function.

Applications De Recherche Scientifique

Anti-arrhythmic Potential : A study by Pękala et al. (2005) focused on the synthesis of derivatives of imidazolidine-2,4-dione, examining their potential anti-arrhythmic effects. Although the specific compound was not directly studied, related compounds in the study demonstrated properties belonging to class Ia anti-arrhythmics, based on the Vaughan Williams classification. This suggests possible applications in cardiovascular research and therapy (Pękala et al., 2005).

Chemosensitizer for Antibiotic Resistance : Matys et al. (2015) explored imidazolidine-4-one derivatives, similar to the compound , for their potential to enhance antibiotic effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA). These derivatives demonstrated potent activity in combination with β-lactam antibiotics and ciprofloxacin, suggesting potential applications in overcoming antibiotic resistance (Matys et al., 2015).

Cancer Efflux Pump Inhibition : Żesławska et al. (2019) investigated imidazolidin-2,4‐dione derivatives for their role in inhibiting the ABCB1 cancer efflux pump. These studies revealed significant inhibitory action on the ABCB1 pump and notable cytotoxic and antiproliferative properties, particularly in multidrug resistance cells. This indicates the potential for these compounds in cancer research, especially concerning drug resistance mechanisms (Żesławska et al., 2019).

Antimicrobial Activity : Research by Prakash et al. (2011) on derivatives of thiazolidine-2,4-diones, including compounds structurally related to the one , revealed good in vitro antibacterial activity against gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents (Prakash et al., 2011).

Propriétés

IUPAC Name |

3-[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c1-23-13-11(3-2-6-16-13)14(21)18-7-4-10(5-8-18)19-12(20)9-17-15(19)22/h2-3,6,10H,4-5,7-9H2,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBWKRDVVGNBPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)N3C(=O)CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-4-[4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2637308.png)

![[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine](/img/structure/B2637312.png)

![Methyl 4-({[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2637313.png)

![2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B2637318.png)

![(2S)-1-[[(2S)-2-Hydroxybutyl]-methylamino]butan-2-ol](/img/structure/B2637319.png)

![Methyl 3-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]furan-2-carboxylate](/img/structure/B2637322.png)